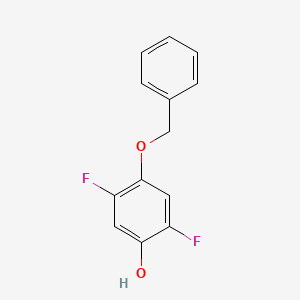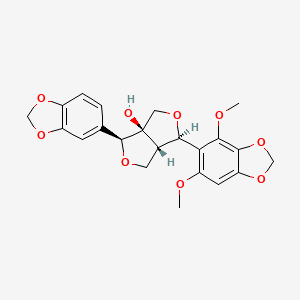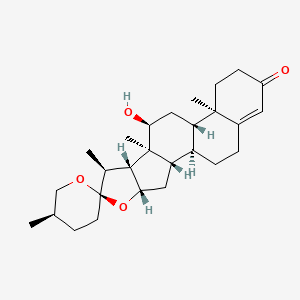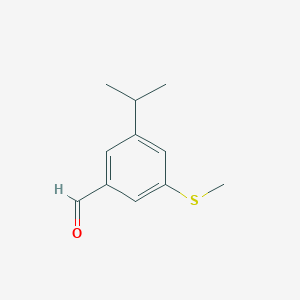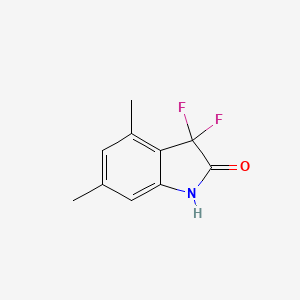
3,3-Difluoro-4,6-dimethylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4,6-dimethylindolin-2-one is a fluorinated indole derivative with the molecular formula C10H9F2NO. This compound is part of the indole family, which is known for its significant biological and pharmacological activities. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-bromo-2,2-difluoro-N-phenylacetamide with aromatic amines, followed by cyclization . The reaction conditions often include refluxing in acetonitrile with methyl iodide for 24 hours, yielding the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4,6-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can yield different reduced forms of the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and reduced indole derivatives. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
3,3-Difluoro-4,6-dimethylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced stability and activity due to fluorination.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4,6-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological targets, increasing its efficacy. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoroindolin-2-one
- 5,6-Difluoro-3,3-dimethylindolin-2-one
- 3,3-Dimethylindolin-2-one
Uniqueness
3,3-Difluoro-4,6-dimethylindolin-2-one is unique due to the specific positioning of the fluorine atoms and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9F2NO |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
3,3-difluoro-4,6-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-5-3-6(2)8-7(4-5)13-9(14)10(8,11)12/h3-4H,1-2H3,(H,13,14) |
InChI Key |
PKVCMMHLMJFQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C2(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)
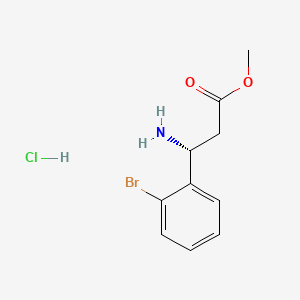
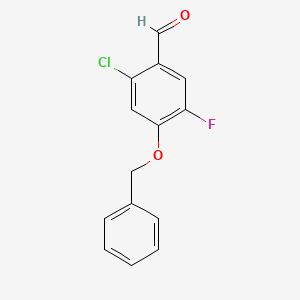
![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)



![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)

![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
